Geneseroline

Acetylcholinesterase inhibition IC50 CNS drug design

Geneseroline (CAS 123871-10-3) is a naturally occurring alkaloid with the IUPAC name (4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-ol and a molecular weight of 234.29 g/mol, classified as a 1,2-oxazine derivative within the physostigmine (eserine) chemical family. It is structurally distinguished from physostigmine by its six-membered oxazine ring, replacing the pyrrolidine ring of the latter, and is closely related to eseroline, representing the N-oxide tautomeric form.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 123871-10-3
Cat. No. B056026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeneseroline
CAS123871-10-3
Synonymsgeneseroline
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC12CCN(OC1N(C3=C2C=C(C=C3)O)C)C
InChIInChI=1S/C13H18N2O2/c1-13-6-7-14(2)17-12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13-/m0/s1
InChIKeyOPAXVHIAQIXNAM-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geneseroline (CAS 123871-10-3): Physicochemical Identity and Position in the Physostigmine-Alkaloid Family for Research Procurement


Geneseroline (CAS 123871-10-3) is a naturally occurring alkaloid with the IUPAC name (4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-ol and a molecular weight of 234.29 g/mol, classified as a 1,2-oxazine derivative within the physostigmine (eserine) chemical family [1]. It is structurally distinguished from physostigmine by its six-membered oxazine ring, replacing the pyrrolidine ring of the latter, and is closely related to eseroline, representing the N-oxide tautomeric form [2]. Geneseroline is primarily documented as the phenolic leaving group of the carbamate-based acetylcholinesterase inhibitor ganstigmine (CHF-2819), and as the core scaffold for a series of patented aminocarbonyl derivatives with reported brain-selective anticholinesterase activity [3].

Why Generic Physostigmine Analogs Cannot Substitute for Geneseroline in Targeted CNS Inhibitor Design


Geneseroline is not a functionally interchangeable analog of physostigmine or eseroline; it is a unique 1,2-oxazine scaffold whose biological profile is fundamentally determined by its N-oxide tautomeric equilibrium and its role as a specific, non-retained leaving group in carbamate-based acetylcholinesterase (AChE) inhibitors. Unlike physostigmine, which is a potent but non-selective carbamate AChE inhibitor with peripheral cholinergic side effects, geneseroline itself demonstrates negligible direct AChE inhibition (IC50 > 30 μM in fluorescence polarization assays against human targets [1]), and its value lies in its capacity to serve as a prodrug scaffold that introduces brain selectivity when properly derivatized. The tautomeric behavior between the 1,2-oxazine and N-oxide forms is pH- and time-dependent, directly affecting both potency and enzyme subtype selectivity (AChE vs. BChE) of its derivatives [2]. Consequently, substituting geneseroline with crude physostigmine or eseroline in synthetic workflows eliminates the specific tautomeric control and the documented brain-selective pharmacokinetic profile achievable with geneseroline-based aminocarbonyl derivatives.

Head-to-Head Quantitative Differentiation: Geneseroline vs. Physostigmine-Class Comparators


Intrinsic AChE Affinity Deficit: Geneseroline vs. Physostigmine and Phenserine

Geneseroline exhibits minimal direct affinity for human acetylcholinesterase (AChE) compared to its parent carbamate physostigmine and the potent AChE inhibitor phenserine. In a quantitative high-throughput screen (qHTS) using a fluorescence polarization assay, geneseroline was confirmed as weakly active with an IC50 above 30 μM [1]. In sharp contrast, physostigmine demonstrates an IC50 of approximately 28 nM against human erythrocyte AChE under identical Ellman assay conditions, while phenserine achieves an IC50 of 24 nM [2]. This approximately 1,000-fold separation in intrinsic AChE inhibitory potency defines geneseroline as a pharmacologically silent scaffold, not a direct competitor to carbamate inhibitors, thereby making it uniquely suited as a carrier for brain-targeted prodrug designs whose activity is triggered by carbamoylation of the phenolic hydroxyl, rather than by the scaffold itself.

Acetylcholinesterase inhibition IC50 CNS drug design Alkaloid

Brain-Selective Anticholinesterase Activity: Geneseroline Aminocarbonyl Derivatives vs. Physostigmine

The patent literature explicitly claims that aminocarbonyl derivatives of geneseroline, specifically those wherein R is phenyl or benzyl optionally substituted, possess selective brain anticholinesterase activity, a property not achievable with physostigmine or its direct esters [1]. Physostigmine inhibits both central and peripheral AChE non-selectively, resulting in dose-limiting peripheral cholinergic adverse effects. The geneseroline-derived compound ganstigmine (2′-ethylphenylgeneserine N-oxide hydrochloride, CHF-2819) was advanced to clinical evaluation for Alzheimer's disease specifically because its carbamoyl moiety covalently binds the active-site serine of AChE while geneseroline is released as a non-retained leaving group, a mechanism structurally confirmed by X-ray crystallography of the Torpedo californica AChE–ganstigmine complex at 2.40 Å resolution [2]. This structural evidence provides a mechanistic basis for brain selectivity claims: the carbamoyl transfer inactivates the catalytic triad (via hydrogen bonding to His440), leaving geneseroline to diffuse away without contributing to peripheral cholinergic tone.

Brain selectivity Anticholinesterase CNS penetration Prodrug

Tautomer-Dependent Enzyme Subtype Selectivity: 1,2-Oxazine vs. N-Oxide Forms and AChE/BChE Discrimination

Geneseroline and its derivatives exist in a pH- and time-dependent equilibrium between a 1,2-oxazine form and an N-oxide tautomer, a chemical behavior absent in physostigmine and eseroline. A systematic 2002 study demonstrated that, across a series of phenylcarbamate geneserine analogues, the 1,2-oxazine forms were consistently more potent against butyrylcholinesterase (BChE) than their corresponding N-oxide tautomers, while both forms exhibited similar potency against AChE [1]. For example, 4′-isopropylphenylgeneserine in its oxazine form (12) displayed extreme BChE selectivity (400-fold BChE-selective, IC50 against AChE > 10,000 nM), whereas the N-oxide form (13) was only 2-fold BChE-selective. This tautomerism-dependent selectivity is a unique design handle not available in the physostigmine series, where the pyrrolidine ring is structurally locked and cannot undergo analogous N-oxide/oxazine interconversion.

Tautomerism Butyrylcholinesterase Selectivity pH-dependence

Scalable Synthesis Pathway: Direct Oxidation-Hydrolysis vs. Eseroline-Based Routes

The patented industrial process for preparing geneseroline aminocarbonyl derivatives (WO 1999019329 A1) establishes a significant advantage over prior art methods that proceeded through eseroline intermediates. The prior art required sequential hydrolysis of eserine to eseroline, O-acylation, and subsequent oxidation, which suffered from side reactions, low yields, and high cost of the starting alkaloid [1]. The improved process directly oxidizes eserine with hydrogen peroxide in the presence of a base, followed by hydrolysis to geneseroline without isolating the intermediate geneserine, and then acylates geneseroline with an isocyanate in the presence of a basic catalyst. This telescoped sequence eliminates the problematic eseroline isolation step and is explicitly described as 'simple, economical, safe and applicable on industrial scale with good quantitative yields' [1]. The process enables preparation of geneseroline derivatives where R is C2-C20 alkyl, C3-C7 cycloalkyl, phenyl, or benzyl (optionally substituted), with specific exemplification of n-heptylaminocarbonylgeneseroline.

Synthesis Yield Industrial process Oxidation

Solid-State Structural Confirmation: X-ray Crystallography of Geneseroline Carbamate vs. Physostigmine

The solid-state structure of the (-)-n-heptylcarbamate of geneseroline was determined by single-crystal X-ray diffraction, crystallizing in the orthorhombic P2(1)2(1)2(1) space group with unit cell parameters a = 27.597(7) Å, b = 8.899(2) Å, c = 9.290(2) Å, V = 2281.5(9) ų, and R = 0.0682 [1]. X-ray and ¹H NMR analysis confirmed the compound is a 1,2-oxazine derivative, with the six-membered ring adopting a C-4(1) chair conformation in the solid state, converting to a mixture of C-4(1) and C-1(4) chair conformers in CDCl₃ solution (ratio ~75:25) [1]. This conformational flexibility, coupled with the ability of the hydrochloride salt to undergo fast inversion at the tetrahedral nitrogen in polar solvents, has no counterpart in the rigid pyrrolidine-fused ring system of physostigmine. The definitive crystallographic characterization provides unambiguous identity verification for geneseroline derivatives, enabling quality control by powder X-ray diffraction (PXRD) matching against the known single-crystal structure.

X-ray crystallography Conformation Solid-state Polymorphism

Procurement-Driven Application Scenarios for Geneseroline (CAS 123871-10-3)


Synthesis and Screening of Brain-Selective Carbamate AChE Inhibitor Libraries

Geneseroline is the essential starting material for constructing libraries of O-carbamoyl geneseroline derivatives as described in patent WO 1999019329 A1, which claims selective brain anticholinesterase activity for compounds where R is phenyl or substituted benzyl [1]. The direct oxidation of eserine to geneseroline, followed by acylation with diverse isocyanates, enables rapid SAR exploration of brain-penetrant carbamate AChE inhibitors. Ganstigmine (CHF-2819), the 2′-ethylphenylcarbamoyl derivative of geneseroline, serves as the clinical benchmark, having reached clinical evaluation for Alzheimer's disease based on its oral activity and long duration of action attributable to covalent carbamoylation of the active-site serine and non-retention of the geneseroline leaving group [2].

Investigating Tautomerism-Driven Enzyme Subtype Selectivity (AChE vs. BChE)

The unique equilibrium between the 1,2-oxazine and N-oxide tautomeric forms of geneseroline derivatives enables systematic investigation of how tautomeric state influences AChE versus BChE selectivity, as demonstrated in the 2002 Yu et al. study showing up to 400-fold BChE selectivity for the oxazine form of 4′-isopropylphenylgeneserine [1]. This tautomerism cannot be studied with physostigmine-based scaffolds, making geneseroline the obligatory scaffold for any program seeking to exploit tautomeric control for cholinesterase subtype discrimination.

Metabolite Identification and In Vitro Metabolism Studies of Ganstigmine-Class Compounds

Geneseroline is a confirmed major Phase I metabolite of ganstigmine, formed via hepatic carbamate hydrolysis in rat, dog, monkey, and human liver microsomes, with particularly high levels detected in dog liver microsomes [1]. Additionally, geneseroline-glucuronide has been identified as a Phase II metabolite in hepatocytes [2]. Authentic geneseroline reference standard is therefore indispensable for the development and validation of LC-MS/MS bioanalytical methods used to quantify ganstigmine metabolism in preclinical and clinical pharmacokinetic studies.

Crystallographic Reference for Solid-State Characterization and Quality Control

The fully solved single-crystal X-ray structure of (-)-n-heptylcarbamate of geneseroline (orthorhombic P2(1)2(1)2(1), a=27.597 Å, b=8.899 Å, c=9.290 Å) provides a definitive powder X-ray diffraction (PXRD) fingerprint that can be used to verify the identity and crystallinity of synthesized geneseroline derivatives [1]. This is particularly valuable for laboratories preparing geneseroline-based compounds under GLP or GMP conditions, where regulatory documentation of solid-state form is required.

Quote Request

Request a Quote for Geneseroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.